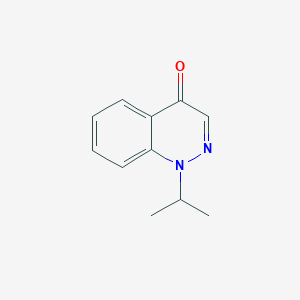

1-(Propan-2-yl)cinnolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

4964-40-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-propan-2-ylcinnolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)11(14)7-12-13/h3-8H,1-2H3 |

InChI Key |

BLOKJUQJAPZYOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=O)C=N1 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 1 Propan 2 Yl Cinnolin 4 1h One and Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Cinnolin-4(1H)-one Ring System

The cinnolin-4(1H)-one ring system is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a variety of functional groups. The electron distribution within the heterocyclic ring dictates the preferred positions for these reactions.

Detailed NMR spectroscopic studies have confirmed that cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in solution. researchgate.net This tautomeric preference is crucial for understanding its reactivity.

Electrophilic Substitution:

Electrophilic substitution reactions on the cinnolinone ring are influenced by the activating and deactivating effects of the existing substituents. For instance, halogenation can be achieved through electrophilic aromatic substitution. The introduction of fluorine and iodine can be accomplished using appropriate halogenating agents. smolecule.com

Nucleophilic Substitution:

Nucleophilic substitution is a key strategy for modifying the cinnolin-4(1H)-one scaffold. The 4-position of the cinnoline (B1195905) ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. For example, 4-chlorocinnoline (B183215) can undergo Sonogashira coupling with various alkynes to yield 4-ethynylcinnolines. researchgate.net Similarly, Suzuki coupling with boronic esters produces 4-arylcinnolines. researchgate.net

A notable example of nucleophilic substitution involves the reaction of 4-bromo-6-arylcinnolines with sodium azide (B81097) to form 6-aryl-4-azidocinnolines. mdpi.com These azido (B1232118) derivatives can then be further functionalized through click chemistry. mdpi.com

The reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles such as sodium azide, amines, thiophenol, and malononitrile (B47326) leads to a range of 4-substituted 3-nitropyranoquinolinones. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| Sonogashira Coupling | 4-chlorocinnoline, alkynes, Pd catalyst | 4-ethynylcinnolines | researchgate.net |

| Suzuki Coupling | 4-chlorocinnoline, boronic esters, Pd catalyst | 4-arylcinnolines | researchgate.net |

| Nucleophilic Substitution | 4-bromo-6-arylcinnoline, sodium azide | 6-aryl-4-azidocinnoline | mdpi.com |

| Nucleophilic Substitution | 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, various nucleophiles | 4-substituted-3-nitropyranoquinolinones | researchgate.net |

Modifications and Substitutions on the Benzo Ring System of 1-(Propan-2-yl)cinnolin-4(1H)-one

The benzo portion of the cinnolin-4(1H)-one ring system offers additional sites for functionalization, which can significantly impact the molecule's biological activity.

Halogenation:

Bromination of the parent cinnolin-4(1H)-one can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent, leading to compounds such as 7-bromocinnolin-4(1H)-one. The position of bromination is influenced by the reaction conditions and the existing substituents on the ring.

Suzuki Coupling:

The introduction of aryl groups onto the benzo ring can be accomplished via Suzuki coupling. For example, 4-(6-fluoropyridin-3-yl)-6,7-dimethoxycinnoline can be synthesized by coupling a brominated cinnoline precursor with the appropriate boronic acid. ijper.org

Other Modifications:

The presence of methoxy (B1213986) groups on the benzo ring, as seen in derivatives like 1-(1,3-dihydro-4,5-dimethoxy-3-oxoisobenzofuran-1-yl)-6,7-dimethoxy-cinnolin-4(1H)-one, can influence the compound's solubility and interaction with biological targets. ontosight.ai

| Position | Reaction Type | Reagents/Conditions | Resulting Substituent | Reference |

| 7 | Bromination | N-bromosuccinimide (NBS) | Bromo | |

| 4 | Suzuki Coupling | 6-fluoro-3-yl-boronic acid, Pd catalyst | 6-fluoropyridin-3-yl | ijper.org |

| 6, 7 | - | - | Dimethoxy | ontosight.ai |

Derivatization Strategies for Scaffold Elaboration and Combinatorial Library Synthesis

The development of efficient derivatization strategies is crucial for the synthesis of large and diverse libraries of cinnolin-4(1H)-one analogues for high-throughput screening.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of a wide array of cinnoline derivatives. Rhodium-catalyzed C-H activation and annulation reactions have also emerged as highly efficient methods for preparing functionalized cinnolines. researchgate.net

One-Pot, Multi-Component Reactions:

One-pot, three-component reactions provide a regioselective and efficient route to substituted 7,8-dihydrocinnolin-5(6H)-ones by reacting arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine (B178648) hydrate. researchgate.net

Click Chemistry:

The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating triazole-containing cinnoline derivatives from azidocinnoline precursors. mdpi.com This strategy is valuable for generating libraries of compounds with diverse functionalities.

Combinatorial Approaches:

The synthesis of 3-aryl/alkyl-4(1H)-cinnolones can be achieved in one step from 2-aryl/alkylethynyl anilines through Richter cyclization. researchgate.net These can be further modified, for example, by reduction to 1,4-dihydro-3-alkylcinnolines. researchgate.net This multi-step, one-pot approach in an aqueous medium is well-suited for combinatorial synthesis.

| Strategy | Key Features | Example Application | Reference |

| Metal-Catalyzed Cross-Coupling | High efficiency and regioselectivity for C-C and C-N bond formation. | Pd-catalyzed annulation of 2-iodophenyltriazenes with alkynes. | |

| One-Pot, Multi-Component Reactions | Efficient synthesis of complex structures from simple starting materials in a single step. | Synthesis of 7,8-dihydrocinnolin-5(6H)-ones. | researchgate.net |

| Click Chemistry (CuAAC) | High yield, mild reaction conditions, and broad functional group tolerance. | Synthesis of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. | mdpi.com |

| Combinatorial Synthesis via Richter Cyclization | One-step synthesis of 3-substituted 4(1H)-cinnolones with potential for further diversification. | Synthesis of 3-aryl/alkyl-4(1H)-cinnolones from 2-aryl/alkylethynyl anilines. | researchgate.net |

Tautomeric Considerations in Cinnolin 4 1h One Systems

Investigation of Keto-Enol Tautomerism in Cinnolin-4(1H)-one and its Derivatives

Research has consistently shown that cinnolin-4-ol exists almost exclusively in its keto form, as cinnolin-4(1H)-one, in polar solvents such as deuteriodimethyl sulfoxide (B87167) (DMSO-d6). researchgate.netholzer-group.at This preference for the keto tautomer is a common characteristic among related heterocyclic systems. researchgate.net The stability of the keto form is attributed to factors like extended conjugation and the potential for intermolecular hydrogen bonding in the solid state. rsc.org

Studies on the parent compound, cinnolin-4-ol, have established a clear predominance of the cinnolin-4(1H)-one tautomer. researchgate.netholzer-group.at This is supported by various spectroscopic data. For instance, the alkylation of cinnolin-4-ol with reagents like epichlorohydrin (B41342) does not yield the expected O-alkylated product but instead results in N-alkylation, further confirming the prevalence of the NH-form in the tautomeric equilibrium. holzer-group.at

Influence of Substituents, including the N1-Isopropyl Group, on Tautomeric Equilibria

The introduction of a substituent at the N1 position, such as the isopropyl group in 1-(propan-2-yl)cinnolin-4(1H)-one, effectively "locks" the molecule in the keto form. This is because the nitrogen atom is no longer available for prototropic exchange, thereby preventing the formation of the enol tautomer. The synthesis of N-alkylated derivatives like 1-methylcinnolin-4(1H)-one has been used to create "fixed" keto forms for comparative spectroscopic studies, which helps in elucidating the tautomeric preference of the parent compound. researchgate.netholzer-group.at

Spectroscopic and Computational Approaches to Tautomerism Elucidation

A combination of spectroscopic techniques and computational methods has been instrumental in studying the tautomerism of cinnolin-4(1H)-one systems. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR studies (¹H, ¹³C, and ¹⁵N) have been pivotal in confirming the predominance of the keto form. researchgate.netholzer-group.at In the ¹³C NMR spectrum of cinnolin-4(1H)-one, the chemical shift of the C-4 carbon appears at a value typical for a carbonyl carbon (~170.3 ppm), providing strong evidence for the keto tautomer. holzer-group.atholzer-group.at Comparison of the NMR data of cinnolin-4-ol with its fixed N-methyl and O-methyl derivatives (1-methylcinnolin-4(1H)-one and 4-methoxycinnoline, respectively) shows a high degree of similarity with the N-methyl derivative, further supporting the prevalence of the cinnolin-4(1H)-one form. researchgate.netholzer-group.at For N-substituted derivatives like this compound, NMR spectroscopy, particularly HMBC experiments, can unequivocally confirm the structure by showing correlations between the isopropyl group protons and the C-4 carbon of the cinnoline (B1195905) ring. holzer-group.at

Infrared (IR) Spectroscopy: IR spectroscopy can also help distinguish between the keto and enol forms. The presence of a strong absorption band corresponding to a C=O stretching frequency and the absence of a broad O-H stretching band would indicate the predominance of the keto tautomer.

Computational Methods: Density Functional Theory (DFT) calculations have been employed to complement experimental findings. rsc.orgscispace.com These computational studies can predict the relative stabilities of the different tautomers and provide insights into the geometric and electronic structures. For similar heterocyclic systems, DFT calculations have accurately matched experimental observations regarding tautomeric equilibria. rsc.org

The following table summarizes key spectroscopic data used in the elucidation of tautomerism in cinnolin-4(1H)-one systems:

| Spectroscopic Method | Key Observation | Inference |

| ¹³C NMR | C-4 chemical shift at ~170.3 ppm in cinnolin-4(1H)-one. holzer-group.atholzer-group.at | Indicates a carbonyl carbon, characteristic of the keto form. |

| ¹⁵N NMR | Two distinct nitrogen signals in cinnolin-4(1H)-one. holzer-group.at | Consistent with the presence of N-1 and N-2 in the keto tautomer. |

| HMBC NMR | Correlation between N-1 substituent protons and C-4. holzer-group.at | Confirms the N-alkylation and the locked keto structure. |

Structure Activity Relationship Sar Studies of 1 Propan 2 Yl Cinnolin 4 1h One and Its Derivatives

Impact of the N1-Isopropyl Substitution on Molecular Recognition and Biological Interactions

The substitution at the N1 position of the cinnolin-4(1H)-one ring is a critical determinant of its interaction with biological targets. In its unsubstituted form, the cinnolin-4(1H)-one exists predominantly in the NH-form in polar solvents, which is confirmed by NMR spectroscopy showing a carbonyl-type carbon at the C-4 position. holzer-group.at The introduction of an alkyl group at the N1-position, such as an isopropyl group to form 1-(propan-2-yl)cinnolin-4(1H)-one, fundamentally alters the molecule's properties.

The isopropyl group (i-Pr) is a bulky, hydrophobic substituent that can significantly influence molecular recognition. Its presence can enhance binding to hydrophobic pockets within a target protein. A notable example is found in a diaza analogue of propranolol, a well-known beta-adrenergic receptor blocking agent, where the isopropyl group is crucial for its activity. holzer-group.at In the context of cinnolines, the synthesis of an N1-isopropyl substituted aminoalcohol derivative has been documented, with its structure unequivocally confirmed through NMR studies that show a clear correlation between the isopropyl group's methyl protons (Me2CH) and the C-4 carbon of the cinnoline (B1195905) ring. holzer-group.at

Alkylation at the N1 position is a common strategy in the development of cinnoline-based compounds. nih.gov Studies on various N1-substituted derivatives have shown that this position is pivotal for modulating activity and specificity. While direct and extensive SAR studies comparing the N1-isopropyl group to other alkyl chains for a single biological target are not broadly available, the principles of medicinal chemistry suggest that the size, shape, and lipophilicity of the N1-substituent are key factors in optimizing ligand-receptor interactions.

Elucidating Critical Pharmacophore Features within the Cinnolin-4(1H)-one Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the cinnolin-4(1H)-one scaffold, several key pharmacophoric features have been identified that are critical for its interaction with various biological targets. researchgate.netijper.org

The core pharmacophore of the cinnolin-4(1H)-one scaffold includes:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a prominent hydrogen bond acceptor. Molecular docking studies of cinnolin-4(1H)-one derivatives as human neutrophil elastase (HNE) inhibitors revealed that this scaffold can be attacked by the Ser195 hydroxyl group at the amido moiety, highlighting the importance of the C-4 ketone in molecular recognition. tandfonline.com

An Aromatic System: The fused benzene (B151609) ring provides a large, flat, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

A Hydrogen Bond Donor (in N1-unsubstituted analogs): In N1-unsubstituted cinnolin-4(1H)-ones, the proton on the N1 nitrogen acts as a hydrogen bond donor, which can be a crucial interaction point. holzer-group.at Alkylation at this position, as in this compound, removes this donor capability but introduces a hydrophobic feature, thus altering the pharmacophore and potentially redirecting the compound's biological activity profile.

Computational studies on related heterocyclic systems like quinazolines have successfully used pharmacophore models comprising hydrogen bond acceptors and aromatic rings to identify potent enzyme inhibitors. waocp.org The cinnoline nucleus itself is considered a potential pharmacophore, and its derivatives have been developed as inhibitors for various enzymes, including phosphodiesterases and protein kinases, further underscoring the importance of its inherent structural features. mdpi.comresearchgate.net

Influence of Peripheral Substituents on Modulating Biological Activity Profiles of Cinnoline Derivatives

Beyond the N1-position, substituents on the benzo portion of the cinnoline ring play a vital role in fine-tuning the biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these peripheral groups can dramatically alter potency, selectivity, and pharmacokinetic properties. nih.gov

Research has shown that halogen substitutions often lead to enhanced biological activity. ijariit.com For instance, cinnoline sulphonamide derivatives substituted with halogens demonstrated potent antimicrobial activity at lower concentrations compared to other variants. nih.gov In a series of HNE inhibitors, however, introducing various substituents at the R6 position of a potent cinnoline derivative did not lead to increased potency, indicating that the influence of peripheral groups is highly target-dependent. tandfonline.com

The effect of different substituents on various biological activities is summarized below:

Anti-inflammatory and Antibacterial Activity: The presence of electron-donating groups like methoxyl and hydroxyl on a phenyl moiety attached to the cinnoline scaffold was associated with the highest anti-inflammatory activity. mdpi.com Conversely, for antibacterial activity against Gram-positive and Gram-negative bacteria, an electron-withdrawing substituent on the phenyl group was beneficial. mdpi.com Combining the cinnoline scaffold with other heterocyclic moieties like pyrazole, piperazine, or thiophene (B33073) has also yielded compounds with moderate to good antibacterial, antifungal, and anti-inflammatory activities. researchgate.net

Antifungal Activity: A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated, showing potential as antifungal agents. mdpi.com

Antitubercular Activity: In a related quinoline (B57606) series, substitution with halogen groups at the 6-position and varying the alkoxy group of an ether linkage significantly affected antitubercular activity against Mycobacterium tuberculosis. nih.gov This suggests that similar modifications on the cinnoline scaffold could be a promising strategy for developing antitubercular agents.

The following table summarizes the impact of various substituents on the biological activity of cinnoline derivatives based on published research findings.

| Scaffold/Derivative | Substituent & Position | Biological Activity | Finding | Source |

|---|---|---|---|---|

| Cinnoline-based HNE Inhibitor | Various substituents at R6 | HNE Inhibition | Substituents such as methyl, methoxy (B1213986), and chloro at position 6 resulted in decreased potency (IC50 values in the 0.26–6.30 μM range) compared to the unsubstituted parent compound (IC50 = 56 nM). | tandfonline.com |

| Cinnoline-based chalcones | 4-Cl, 2-NO₂, 4-NO₂ on phenyl ring | Antibacterial/Antifungal | These electron-withdrawing groups led to potent activity. | nih.gov |

| Cinnoline Sulphonamides | Halogen substitutions (e.g., Chloro, Bromo) | Antimicrobial | Halogenated derivatives showed potent activity at lower concentrations. | nih.gov |

| Cinnoline-Pyrazoline Derivatives | Electron-donating groups (e.g., OCH₃, OH) | Anti-inflammatory | Exhibited the highest anti-inflammatory activity. | mdpi.com |

| Cinnoline Derivatives | Electron-withdrawing groups | Antibacterial | Increased activity against S. aureus, B. subtilis, and E. coli. | mdpi.com |

| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Substituents at position 6 | Antifungal | Demonstrated potential as antifungal agents. | mdpi.com |

Computational Chemistry and Molecular Modeling in Research on 1 Propan 2 Yl Cinnolin 4 1h One

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how a ligand, such as 1-(Propan-2-yl)cinnolin-4(1H)-one, might interact with a biological target, typically a protein receptor. researchgate.netnih.gov

A significant area of research for cinnoline (B1195905) derivatives has been their activity as inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory diseases. nih.govnih.govtandfonline.com The active site of HNE contains a catalytic triad (B1167595) of amino acids (His57, Asp102, and Ser195) that is essential for its enzymatic function. nih.govmdpi.com

Molecular docking studies have revealed that compounds featuring the cinnolin-4(1H)-one scaffold are a distinct class of HNE inhibitors. nih.govnih.gov The analysis of the binding site indicates that the primary interaction involves a nucleophilic attack by the hydroxyl group of the Ser195 residue on the amido (lactam) moiety within the cinnolin-4(1H)-one ring system. nih.govnih.govtandfonline.com This interaction is crucial for the inhibitory mechanism, as it forms a reversible covalent bond, deactivating the enzyme. The specificity of this interaction highlights the importance of the cinnolin-4(1H)-one core in guiding the molecule to the active site of HNE.

Key amino acid residues in the HNE active site that are predicted to interact with cinnolin-4(1H)-one based inhibitors are outlined in the table below.

| Interacting Residue | Type of Interaction | Role in Inhibition |

| Ser195 | Covalent / Hydrogen Bond | Forms a key bond with the inhibitor's carbonyl group, part of the catalytic triad. |

| His57 | Hydrogen Bond | Stabilizes the transition state, part of the catalytic triad. |

| Gly193 | Hydrogen Bond | Forms part of the oxyanion hole, stabilizing the negatively charged carbonyl oxygen of the inhibitor. |

| Val216 | Hydrophobic Interaction | Contributes to the binding affinity by interacting with non-polar parts of the inhibitor. |

This table is a representative summary based on docking studies of similar inhibitors. Specific interactions can vary.

The interaction energy is a calculated value that reflects the stability of the ligand-receptor complex; a more negative value typically indicates a more stable complex and potentially higher inhibitory potency. jocpr.com While specific energy values for this compound are not publicly available, related studies on other HNE inhibitors provide a reference for the expected range of these values.

The table below shows representative binding free energies for various compounds targeting HNE, illustrating the range of affinities observed.

| Compound | Target | Predicted Binding Energy (kcal/mol) |

| Vilangin | HNE | -50.1 |

| Quercitrin | HNE | -18.1 |

| Phthalimide Derivative 4c | HNE | ~ -7.8 |

| Phthalimide Derivative 4h | HNE | ~ -6.8 |

Data sourced from studies on various HNE inhibitors. jocpr.comsemanticscholar.org These values serve as examples of typical binding energy ranges.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.orgresearchgate.net It is widely applied to calculate properties such as molecular geometry, energy, and the distribution of electrons, which together determine the chemical reactivity of a compound. nih.govarabjchem.orgresearchgate.net For this compound, DFT calculations provide a fundamental understanding of its intrinsic properties.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. beilstein-journals.org For this compound, the key flexible bond is between the nitrogen atom (N1) of the cinnoline ring and the isopropyl group.

DFT calculations can be used to determine the relative energies of the possible conformers. The rotation of the isopropyl group will lead to different staggered and eclipsed conformations, each with a corresponding energy level. The resulting energy landscape would likely show that the most stable conformation is one that minimizes steric hindrance between the methyl groups of the propan-2-yl substituent and the hydrogen atom at position 8 of the benzene (B151609) ring. This analysis is crucial for understanding the molecule's preferred shape in solution and in the binding pocket of a receptor.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. ajchem-a.comajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com

DFT calculations for substituted cinnolines show how different functional groups affect the FMO energies. ajchem-a.comajchem-a.com An electron-donating group like the propan-2-yl substituent at the N1 position is expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity.

The table below presents calculated FMO data for related 4-substituted cinnoline compounds, providing a comparative context.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-amino-cinnoline | -8.84 | 1.51 | 10.35 |

| 4-hydroxy-cinnoline | -9.31 | 1.14 | 10.45 |

| 4-methoxy-cinnoline | -9.21 | 1.24 | 10.45 |

| 4-nitro-cinnoline | -10.12 | 0.22 | 9.90 |

Data adapted from a study on 4-substituted cinnolines, calculated at the HF/6-311G(d,p) level in the gas phase. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying regions that are prone to electrophilic or nucleophilic attack. bohrium.com

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, an MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom at position 4, making it a primary site for hydrogen bonding and electrophilic interactions. The nitrogen atoms of the cinnoline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and the isopropyl group would show positive potential. This detailed charge distribution map is instrumental in rationalizing observed intermolecular interactions and predicting new ones. ajchem-a.comajchem-a.com

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule or between molecules. researchgate.netcore.ac.uk This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces. jussieu.frresearchgate.net The nature of these interactions is typically color-coded: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak van der Waals interactions; and red denotes repulsive steric clashes. core.ac.uk

A hypothetical NCI analysis of this compound interacting with a protein active site could reveal key binding features. The following table summarizes potential non-covalent interactions that would be identified.

| Interaction Type | Interacting Groups (Compound) | Interacting Groups (Hypothetical Protein) | Isosurface Color | Significance |

| Hydrogen Bond | C=O at position 4 | Amine group of a lysine (B10760008) residue | Blue | Strong, stabilizing interaction anchoring the ligand. |

| van der Waals | Propan-2-yl group | Hydrophobic pocket (e.g., leucine, valine) | Green | Contributes to binding affinity through shape complementarity. |

| Pi-Stacking | Benzene ring of cinnoline | Phenylalanine or tyrosine residue | Green | Favorable aromatic interaction. |

| Steric Repulsion | Aromatic protons | Backbone atoms of the protein | Red | Unfavorable interaction that could guide modification. |

Such an analysis provides a detailed map of the binding landscape, highlighting which parts of the molecule are most important for its interaction with a biological target.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. oncotarget.comnih.gov For this compound, MD simulations can provide a deeper understanding of its conformational flexibility and the stability of its binding to a target protein. researchgate.net

An MD simulation would typically involve placing the compound, docked into a protein's active site, in a simulated aqueous environment. The simulation then calculates the forces between atoms and their subsequent motion over a set period, often nanoseconds to microseconds.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD over time suggests that the complex is in a stable conformation.

Binding Free Energy: Calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), this provides an estimate of the binding affinity.

A hypothetical MD simulation study for this compound bound to a kinase target might yield the following results:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Binding Free Energy (kcal/mol) |

| 0 | 0.0 | 0.0 | - |

| 10 | 1.2 | 1.5 | -8.5 |

| 20 | 1.3 | 1.6 | -8.7 |

| 30 | 1.2 | 1.5 | -8.6 |

| 40 | 1.4 | 1.7 | -8.4 |

| 50 | 1.3 | 1.6 | -8.5 |

These hypothetical results would indicate that the ligand remains stably bound in the active site throughout the simulation, with a favorable binding free energy.

Pharmacophore Modeling and Virtual Screening Approaches for Cinnolin-4(1H)-one Analogues

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govnih.gov Starting with a known active compound like this compound, a pharmacophore model can be generated. researchgate.net This model serves as a 3D query for virtual screening of large compound databases to find other molecules with a similar arrangement of features, which are likely to have similar biological activity. nih.gov

A pharmacophore model for this compound would likely include the following features:

| Pharmacophoric Feature | Corresponding Chemical Group |

| Hydrogen Bond Acceptor | The carbonyl oxygen at position 4. |

| Hydrogen Bond Acceptor | The nitrogen atom at position 2. |

| Aromatic Ring | The fused benzene ring of the cinnoline core. |

| Hydrophobic Group | The propan-2-yl substituent. |

This model can then be used to screen databases of commercially available or synthetically accessible compounds. Hits from the virtual screen would be molecules that match the spatial and chemical properties of the pharmacophore. These hits can then be prioritized for further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This approach accelerates the discovery of novel and potentially more potent analogues of the initial lead compound.

Future Directions in Research on 1 Propan 2 Yl Cinnolin 4 1h One

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-(propan-2-yl)cinnolin-4(1H)-one will likely pivot towards more environmentally benign and efficient methodologies. Traditional synthetic routes are often being replaced by modern techniques that offer improved yields, reduced reaction times, and a smaller environmental footprint. rsc.org Key areas for development include:

Green Chemistry Approaches: The use of sustainable ultrasound and microwave-assisted platforms has already shown promise in the synthesis of other cinnoline (B1195905) derivatives, significantly cutting down reaction times from hours to minutes and increasing yields. rsc.orgnih.gov Future work will likely adapt these methods for the synthesis of this compound.

Catalysis: There is a growing emphasis on using efficient catalysts, such as those based on rhodium or copper, which can facilitate complex bond formations under milder conditions. researchgate.netbohrium.com Research into novel catalytic systems, including nanoparticle-based catalysts like chitosan-decorated copper nanoparticles, could offer enhanced efficiency and recyclability. nih.gov

Novel Cyclization Strategies: Classic methods like the Richter cyclization are continuously being refined. researchgate.netresearchgate.net Modern approaches, such as tandem one-pot reactions, allow for the construction of the core cinnoline structure from simple precursors in a single, efficient step, minimizing waste and simplifying purification. rsc.org

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Parameter | Conventional Heating | Ultrasound Irradiation | Microwave Irradiation |

|---|---|---|---|

| Reaction Time | 5–6 hours | 20–30 minutes | 15-25 minutes |

| Typical Yield | 78–84% | 90–95% | 88-94% |

| Energy Consumption | High | Low | Moderate |

| Process Control | Moderate | High | High |

This table illustrates the general advantages of sustainable heating methods over conventional approaches in the synthesis of related heterocyclic structures, based on findings from studies on similar compounds. rsc.orgnih.gov

Advanced Computational Studies for Enhanced Design and Prediction of Activity

Computational tools are indispensable for accelerating the drug discovery process. For this compound, these methods can provide deep insights into how the molecule interacts with biological targets and guide the design of more effective derivatives.

Molecular Docking: This technique predicts the preferred binding orientation of the molecule within the active site of a target protein. researchgate.netresearchgate.netnih.gov For instance, docking studies on other cinnoline derivatives have helped to understand their interactions with targets like bacterial DNA gyrase and human neutrophil elastase (HNE). researchgate.netnih.gov Such studies can reveal key interactions, like those with specific amino acid residues (e.g., Ser195 in HNE), that are crucial for biological activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: By computationally analyzing a series of related compounds, researchers can build models that correlate specific structural features with biological activity. This helps in identifying which parts of the this compound molecule are most important for its effects and how they can be modified for improved performance. researchgate.net

ADME Profiling: Computational tools like SwissADME can predict the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, helping to identify potential liabilities early in the discovery process. researchgate.net

Table 2: Application of Computational Techniques in Cinnoline Research

| Computational Technique | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identifying binding interactions of cinnoline analogs with tubulin or bacterial enzymes. researchgate.netnih.gov |

| QSAR | Correlates chemical structure with biological activity. | Developing models to predict the antibacterial potency of new derivatives. |

| Molecular Dynamics | Simulates the movement and interaction of the molecule with its target over time. | Assessing the stability of the compound-protein complex. |

| SwissADME | Predicts pharmacokinetic properties and drug-likeness. | Evaluating the oral bioavailability and metabolic stability of new designs. researchgate.net |

Exploration of Additional Biological Targets and Elucidation of Novel Mechanisms of Action

While initial research may point towards a primary biological target, a comprehensive investigation is needed to uncover the full spectrum of activities for this compound. The broader cinnoline class of compounds is known to interact with a diverse array of targets, suggesting that this specific derivative may also have multiple effects. mdpi.comzenodo.org

Future research will likely involve:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as kinases, proteases, and receptors, can rapidly identify new and unexpected activities. researchgate.net Cinnolines have already been identified as inhibitors of targets like phosphodiesterases and Bruton's tyrosine kinase. mdpi.comresearchgate.net

Target Deconvolution: For compounds identified in cell-based screens, determining the precise molecular target is crucial. Techniques such as affinity chromatography, where the compound is used as bait to "fish out" its binding partners from cell extracts, are powerful tools for this purpose. researchgate.netnih.gov

Mechanism of Action Studies: Once a target is identified, further studies are required to understand how the compound affects its function and the downstream cellular pathways. For example, some cinnolinone nucleoside analogues have been shown to inhibit siderophore biosynthesis in Mycobacterium tuberculosis, a key pathway for iron acquisition. nih.govacs.org

Design and Synthesis of Next-Generation Derivatives with Modulated and Specific Activities

Guided by computational modeling and initial biological data, the next logical step is the rational design and synthesis of new derivatives of this compound. The goal is to create molecules with enhanced potency, greater selectivity for a specific target, and improved drug-like properties. researchgate.net

This can be achieved by:

Structural Modifications: Systematically altering the chemical structure, for example, by adding or changing substituent groups on the cinnoline ring system. Studies on related compounds have shown that adding electron-withdrawing groups can enhance bioactivity. researchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or electronic properties but may improve metabolic stability or target binding. For instance, replacing an acidic functional group in one class of cinnolinone analogues with a more stable sulfonamide linkage improved its drug-disposition properties. nih.govacs.org

Hybrid Molecules: Combining the cinnoline scaffold with other pharmacologically active motifs to create hybrid molecules with dual or enhanced activities. researchgate.net

Integration with Advanced Chemical Biology Techniques for Target Validation and Pathway Mapping

To definitively confirm that a molecule works through a specific target in a complex cellular environment, advanced chemical biology tools are essential. researchgate.net These techniques bridge the gap between in vitro biochemical assays and in vivo biological effects.

Future research in this area will involve:

Developing Chemical Probes: Synthesizing modified versions of this compound that incorporate a reporter tag (e.g., a fluorescent dye or biotin). These probes can be used to visualize the compound's location within a cell or to isolate its target protein.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the active sites of enzymes and can be used in a competitive format to determine if the compound engages its intended target within a living cell.

Genetic and Proteomic Approaches: Combining chemical treatment with genetic methods (like CRISPR-Cas9) or quantitative proteomics can provide powerful validation. researchgate.netnih.gov For example, the "mutate and conjugate" method allows for the creation of a specific cellular target that can be selectively engaged by a modified version of the compound, providing robust evidence of target engagement. nih.gov These approaches are critical for validating targets and understanding the on- and off-target effects of a potential new drug. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Propan-2-yl)cinnolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of cinnolinone derivatives typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 4-hydroxyquinolin-2(1H)-ones) are synthesized via Claisen-Schmidt condensations or cyclocondensation of ketones with hydrazines . Optimization can employ factorial design to test variables like temperature, solvent polarity, and catalyst loading. A pre-experimental design (e.g., one-variable-at-a-time) may first identify critical parameters, followed by a full factorial design to explore interactions .

- Key Variables to Test :

| Factor | Range |

|---|---|

| Temperature | 60–120°C |

| Solvent | Ethanol, DMF, THF |

| Catalyst | p-TsOH, FeCl₃, None |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent placement and regioselectivity.

- HPLC-MS to assess purity and detect trace impurities (e.g., unreacted intermediates) .

- X-ray crystallography for absolute configuration verification if single crystals are obtained .

Q. What experimental protocols are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 1–12) and thermal stress (40–80°C). Monitor degradation via HPLC at fixed intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Q. How can researchers design in vitro bioactivity assays to screen for pharmacological potential?

- Methodological Answer : Use a quasi-experimental design with positive/negative controls. For example:

| Group | Treatment | Assay Type |

|---|---|---|

| Experimental | This compound (1–100 µM) | Cytotoxicity (MTT assay) |

| Control | DMSO vehicle |

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?

- Methodological Answer :

- DFT calculations (e.g., Gaussian, COMSOL) to model electronic properties and regioselectivity in reactions .

- Molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB .

Q. How can structure-activity relationship (SAR) studies be structured to improve bioactivity?

- Methodological Answer : Synthesize analogs with modifications to:

- Propan-2-yl group : Replace with cyclopentyl or aryl substituents.

- Cinnolinone core : Introduce electron-withdrawing groups (e.g., NO₂) at C-3/C-6 positions.

Evaluate changes via dose-response assays and statistical analysis (ANOVA) to identify significant SAR trends .

Q. What mechanistic studies are required to resolve contradictions in catalytic or metabolic pathways involving this compound?

- Methodological Answer :

- Isotopic labeling (e.g., ¹⁸O/²H) to trace reaction pathways.

- Kinetic isotope effects (KIE) to distinguish between concerted or stepwise mechanisms .

- LC-MS/MS to identify metabolic intermediates in hepatocyte models .

Q. How should researchers address discrepancies between theoretical predictions and experimental data in synthesis or bioactivity?

- Methodological Answer :

- Retrospective analysis : Compare computational models (e.g., DFT-predicted transition states) with experimental outcomes (e.g., HPLC yields).

- Sensitivity analysis in simulations to identify overlooked variables (e.g., solvent effects) .

Q. What experimental designs can elucidate the compound’s regioselectivity in electrophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.